molecular formula C18H19FN2O3 B2588585 N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1206991-78-7

N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2588585
M. Wt: 330.359
InChI Key: MMUNKPKSPSXINI-UHFFFAOYSA-N
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Description

“N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains a fluorophenoxy group, an ethyl group, a phenylethyl group, and an oxalamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluorophenoxy group, the ethyl group, and the phenylethyl group, followed by the formation of the oxalamide group . The exact synthesis process would depend on the specific reactions used and the order in which the groups are introduced.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The presence of the fluorophenoxy group could potentially influence the overall structure due to the electronegativity of fluorine .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorophenoxy, ethyl, phenylethyl, and oxalamide groups could each influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Electrochemical Synthesis

One study explores an electrochemical method involving the cathodic elimination of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, leading to the formation of 1-fluoro-2-aryl-ethylenes. This process indicates the potential of fluorophenyl compounds in generating ethylene derivatives through electrolytic reduction, which might relate to or inform the synthesis and applications of compounds like "N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide" (Kunugi et al., 1993).

Biological Activity of Fluorinated Compounds

Another study focused on the synthesis and biological activity of fluorinated retinoic acids and their analogues, indicating a marked regression of chemically induced skin papillomas in mice. This research could provide insights into the biological applications of fluorinated compounds, potentially including "N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide" in therapeutic contexts (Chan et al., 1982).

Fluorescent Probes for Environmental and Biological Analysis

The development of a ratiometric fluorescent probe for the detection of N2H4 highlights the use of fluorophenyl derivatives in environmental and biological monitoring. This study showcases the application of such compounds in designing sensitive detection systems for hazardous materials (Zhu et al., 2019).

Insecticide Research

Research on Flubendiamide, a novel insecticide with a unique chemical structure that includes fluorophenyl groups, indicates significant insecticidal activity. This work could suggest potential agricultural or pest control applications for similarly structured compounds (Tohnishi et al., 2005).

Antitumor Agents

The study of N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane as a polyamine analogue with antitumor properties opens up discussions on the therapeutic applications of complex fluorophenyl compounds. These findings could be relevant to exploring "N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide" for similar biomedical applications (Ha et al., 1997).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and assessments of its potential uses .

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-13(14-5-3-2-4-6-14)21-18(23)17(22)20-11-12-24-16-9-7-15(19)8-10-16/h2-10,13H,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUNKPKSPSXINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide

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